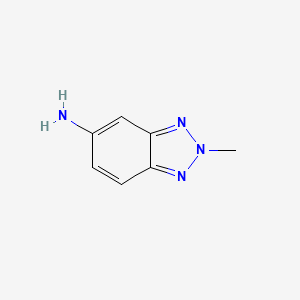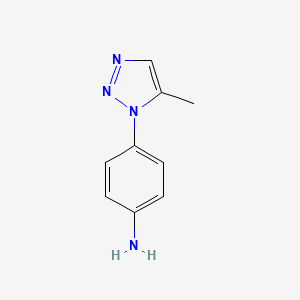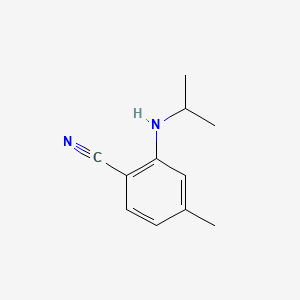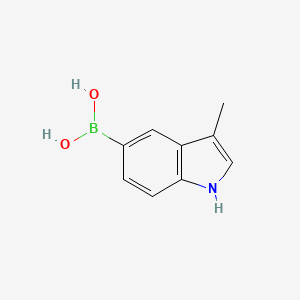
3-Methylpiperidin-4-ol
Vue d'ensemble
Description
3-Methylpiperidin-4-ol: is a heterocyclic organic compound with the molecular formula C6H13NO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) at the fourth position and a methyl group (-CH3) at the third position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine Derivatives: One common method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions. This method can be tailored to produce specific stereoisomers of 3-Methylpiperidin-4-ol.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as nickel or platinum may be used to facilitate the hydrogenation process. The choice of solvent and temperature control are critical factors in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Methylpiperidin-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 3-Methylpiperidine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: 3-Methylpiperidin-4-one
Reduction: 3-Methylpiperidine
Substitution: 3-Methyl-4-chloropiperidine
Applications De Recherche Scientifique
Chemistry: 3-Methylpiperidin-4-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor antagonists.
Medicine: This compound is a key intermediate in the synthesis of several pharmaceutical agents. It is used in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings. Its unique chemical properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Methylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Piperidin-4-ol: Lacks the methyl group at the third position, resulting in different chemical and biological properties.
3-Methylpiperidine: Lacks the hydroxyl group at the fourth position, affecting its reactivity and applications.
4-Methylpiperidin-4-ol: Has the methyl group at the fourth position instead of the third, leading to different stereochemistry and reactivity.
Uniqueness: 3-Methylpiperidin-4-ol is unique due to the presence of both a hydroxyl group and a methyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDXXYGSGJMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



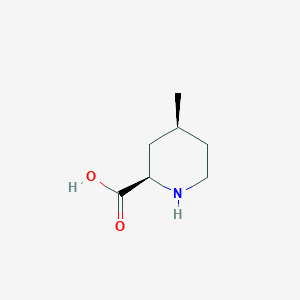

![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B3023016.png)
![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)

